1,5-Diamidinobiuret
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Overview
Description
1,5-Diamidinobiuret is a heterocyclic organic compound with the molecular formula C4H9N7O2 It is known for its unique structure, which includes multiple amidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diamidinobiuret can be synthesized through several methods. One common approach involves the reaction of biuret with cyanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While this compound is mainly produced for research purposes, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger quantities. This would include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Diamidinobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
1,5-Diamidinobiuret has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antimicrobial properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Diamidinobiuret involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. This interaction is mediated by the amidine groups, which can engage in multiple hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Biuret: A simpler compound with fewer amidine groups.
Cyanamide: Another nitrogen-rich compound used in similar synthetic routes.
Tetrazoles: Compounds with a similar nitrogen-rich structure but different chemical properties.
Uniqueness
1,5-Diamidinobiuret is unique due to its multiple amidine groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
86902-94-5 |
---|---|
Molecular Formula |
C4H9N7O2 |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-(diaminomethylidenecarbamoyl)urea |
InChI |
InChI=1S/C4H9N7O2/c5-1(6)9-3(12)11-4(13)10-2(7)8/h(H9,5,6,7,8,9,10,11,12,13) |
InChI Key |
VDBAMTUNZNBVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)NC(=O)N=C(N)N)(N)N |
Origin of Product |
United States |
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